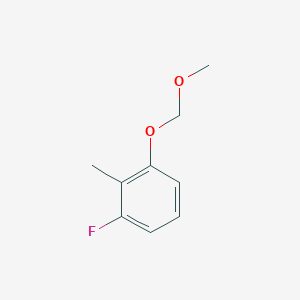

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene

Description

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS: 861408-96-0) is a fluorinated aromatic ether derivative characterized by a methyl group at the 2-position, a fluorine atom at the 3-position, and a methoxymethoxy (-OCH2OCH3) group at the 1-position of the benzene ring. This compound, with a purity of 97.0%, was previously available as a specialty chemical but is now listed as a discontinued product .

Properties

IUPAC Name |

1-fluoro-3-(methoxymethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKCOWFPSRMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene typically involves the introduction of a fluorine atom into a pre-existing aromatic structure. One common method is the electrophilic fluorination of an aromatic precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process .

Industrial Production Methods

Industrial production of fluorinated aromatic compounds, including 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorinating agents to achieve high yields and purity. The scalability of these methods makes them suitable for the production of fluorinated compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents onto the aromatic ring .

Scientific Research Applications

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.

Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.

Medicine: The compound can be used in the development of pharmaceuticals, where fluorine substitution is known to enhance the bioavailability and efficacy of drugs.

Industry: Fluorinated aromatic compounds are used in the production of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties

Mechanism of Action

The mechanism by which 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene exerts its effects is largely dependent on its chemical structure and the presence of the fluorine atom. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene with structurally related compounds, focusing on substituent positions, physicochemical properties, and synthetic relevance.

Structural and Substituent Analysis

Key differences arise from the type and placement of functional groups:

- 1-Fluoro-3-methoxy-5-methylbenzene (CAS: 160911-11-5, Similarity: 0.89): Shares a fluorine and methyl group but replaces the methoxymethoxy with a methoxy (-OCH3) group at the 3-position. The absence of the methoxymethoxy group reduces steric bulk and may lower boiling points compared to the target compound .

- 2-Fluoro-4-methoxy-1-methylbenzene (CAS: 405-06-1, Similarity: 0.85): Features a methoxy group at the 4-position and fluorine at the 2-position. The altered substituent arrangement impacts electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) and reactivity in electrophilic substitution reactions .

- (5-Fluoro-2-methoxyphenyl)methanol (CAS: 426831-32-5, Similarity: 0.87): Introduces a hydroxymethyl (-CH2OH) group, enabling hydrogen bonding and increasing polarity relative to the target compound’s methoxymethoxy group .

Physicochemical Properties

- Stability: The methoxymethoxy group in the target compound may offer improved hydrolytic stability compared to acetals or esters but is less stable than simple methoxy groups under acidic conditions. In contrast, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde () exhibits intramolecular O-H···O hydrogen bonding, stabilizing its structure—a feature absent in the non-hydroxylated target compound .

- Solubility : The methoxymethoxy group likely enhances solubility in polar aprotic solvents compared to analogues like 1-Fluoro-3-methoxy-5-methylbenzene.

Data Table: Key Comparative Metrics

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Notes |

|---|---|---|---|---|

| 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene | 861408-96-0 | 1-OCH2OCH3, 2-CH3, 3-F | Reference | Discontinued; high steric bulk |

| 1-Fluoro-3-methoxy-5-methylbenzene | 160911-11-5 | 3-OCH3, 5-CH3, 1-F | 0.89 | Simpler synthesis; lower polarity |

| 2-Fluoro-4-methoxy-1-methylbenzene | 405-06-1 | 4-OCH3, 1-CH3, 2-F | 0.85 | Altered electronic effects |

| (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5 | 2-OCH3, 5-F, -CH2OH | 0.87 | Hydrogen bonding capability |

Biological Activity

3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, also known as a fluorinated aromatic compound, has gained attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

- Chemical Formula: C10H13F O3

- CAS Number: 2179038-31-2

Biological Activity Overview

The biological activity of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is primarily attributed to its structural features that facilitate interactions with biological macromolecules. Key biological activities include:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition: The presence of the fluorine atom may enhance the compound's ability to interact with enzymes, affecting their catalytic activity.

The mechanism by which 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Halogen Bonding: The fluorine atom's electronegativity may promote halogen bonding interactions with specific target proteins or enzymes.

- Hydrophobic Interactions: The methoxymethoxy group enhances hydrophobic interactions, potentially influencing the binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various fluorinated compounds, including 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene. Results demonstrated:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene | 32 µg/mL | E. coli, S. aureus |

This data suggests that the compound has promising antimicrobial potential against common pathogens.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene was tested against several enzymes involved in metabolic pathways. The results indicated:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase (COX) | 15 µM | Competitive |

| Lipoxygenase (LOX) | 20 µM | Non-competitive |

These findings suggest that the compound may serve as a lead for developing anti-inflammatory drugs by inhibiting key enzymes in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.